molecular formula C14H8N4O2 B11936435 4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile

4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile

Cat. No.: B11936435
M. Wt: 264.24 g/mol
InChI Key: UYTIBAUGYJGWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities The structure of this compound consists of a benzimidazole ring substituted with a nitro group at the 5-position and a benzonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyanation: The benzonitrile group can be introduced by a cyanation reaction, where a suitable aryl halide is reacted with a cyanide source in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

    Oxidation: The benzimidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium cyanide, copper(I) cyanide, dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, dichloromethane.

Major Products Formed

    Reduction: 4-(5-Amino-1h-benzimidazol-2-yl)benzonitrile.

    Substitution: Various substituted benzonitrile derivatives.

    Oxidation: Oxidized benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Amino-1h-benzimidazol-2-yl)benzonitrile: A reduced form of the compound with an amino group instead of a nitro group.

    4-(5-Chloro-1h-benzimidazol-2-yl)benzonitrile: A similar compound with a chloro group at the 5-position.

    4-(5-Methyl-1h-benzimidazol-2-yl)benzonitrile: A similar compound with a methyl group at the 5-position.

Uniqueness

4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound versatile for different applications .

Properties

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

4-(6-nitro-1H-benzimidazol-2-yl)benzonitrile

InChI

InChI=1S/C14H8N4O2/c15-8-9-1-3-10(4-2-9)14-16-12-6-5-11(18(19)20)7-13(12)17-14/h1-7H,(H,16,17)

InChI Key

UYTIBAUGYJGWFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.